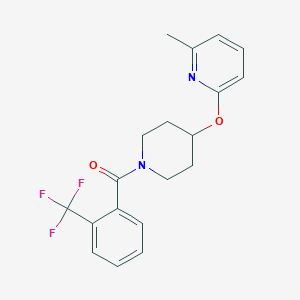
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C19H19F3N2O2 and its molecular weight is 364.368. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1796969-37-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O2, with a molecular weight of 386.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and a trifluoromethylphenyl group, which contribute to its biological activity.
Research indicates that compounds containing piperidine and pyridine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli ranging from 20 to 70 µM .
- Enzyme Inhibition : Compounds with similar structural features have been identified as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in various physiological processes including pain and inflammation .
Biological Activity Studies
Several studies have investigated the biological activity of related compounds. Below are key findings:
Case Studies
- Antimicrobial Efficacy : A comparative study highlighted that derivatives similar to the target compound displayed significant antibacterial properties against multi-drug resistant strains. The MIC values were notably lower than those of traditional antibiotics like ceftriaxone, suggesting a promising alternative for treatment .
- Cancer Research : In a recent study on HsClpP agonists, the compound was evaluated for its ability to induce apoptosis in cancer cells. Results indicated that it could effectively reduce cell viability in hepatocellular carcinoma models, showcasing its potential as an anticancer agent .
- Pain Management : A class of MAGL inhibitors that includes similar compounds has been explored for their analgesic properties. These inhibitors have shown promise in preclinical models for reducing pain-related behaviors without the side effects commonly associated with opioid treatments .
Properties
IUPAC Name |
[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c1-13-5-4-8-17(23-13)26-14-9-11-24(12-10-14)18(25)15-6-2-3-7-16(15)19(20,21)22/h2-8,14H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBABRONFJAXWDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














